N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiazolo[3,2-b][1,2,4]triazol-6-yl group, a fluorophenyl group, an ethyl group, a methylisoxazole group, and a carboxamide group .
Molecular Structure Analysis
The compound contains a thiazolo[3,2-b][1,2,4]triazol-6-yl group, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The fluorophenyl group is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .Scientific Research Applications
Microwave-Assisted Synthesis in Medicinal Chemistry
Microwave-assisted synthesis of hybrid molecules containing this compound has been explored. These molecules exhibit antimicrobial, antilipase, and antiurease activities. Compounds derived from this process demonstrate moderate antimicrobial activity against various microorganisms and some exhibit specific antiurease and antilipase activities (Başoğlu et al., 2013).
Design and Synthesis for Anti-inflammatory and Analgesic Agents
The compound is used in the synthesis of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with anti-inflammatory agents like flurbiprofen. These compounds maintain analgesic/anti-inflammatory activity and are found to be safer regarding gastric lesion risks (Doğdaş et al., 2007).
Synthesis of Heterocyclic Condensed Systems
A series of new heterocyclic condensed systems with bridgehead nitrogen from the thiazolo[3,2-b][1,2,4]triazoles class have been synthesized. These compounds show antimicrobial activity against bacteria and yeasts (Bărbuceanu et al., 2015).
Anticonvulsant Evaluation in Mice
This compound is used in synthesizing new derivatives for anticonvulsant activities. Some derivatives show selective protection against seizures with significant protective indexes in specific tests (Deng et al., 2014).
Synthesis and Antimicrobial Activity
The synthesis of 2-p-fluorophenyl-5-p-bromophenylthiazolo[3,2-b]-s-triazole demonstrates potent antibacterial and antifungal activities, offering potential as therapeutic agents (Mohan, 2002).
Synthesis of Anticancer Agents
The compound's derivatives have shown potential as anticancer agents, particularly effective against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines (Lesyk et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazole derivatives, have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory effects .
Mode of Action
It is known that similar compounds can interact with various biological targets, leading to changes in cellular processes . For instance, some thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to inhibit Top1, a DNA topoisomerase, which is crucial for DNA replication .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that this compound may affect pathways related to inflammation, pain perception, and cell proliferation .
Result of Action
Similar compounds have been reported to exhibit potent analgesic and anti-inflammatory activities .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2S/c1-10-8-14(22-25-10)16(24)19-7-6-11-9-26-17-20-15(21-23(11)17)12-4-2-3-5-13(12)18/h2-5,8-9H,6-7H2,1H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJLRPFJBXFGGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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